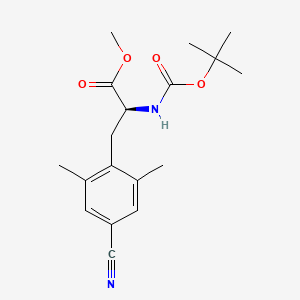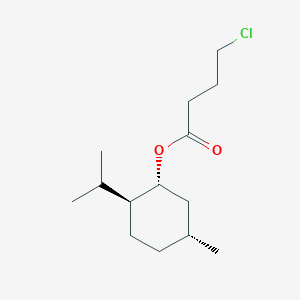![molecular formula C13H13NO3S B1391629 [2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1053656-82-8](/img/structure/B1391629.png)
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Descripción general
Descripción
“[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular formula C13H13NO3S . It has a molecular weight of 263.317 .
Physical And Chemical Properties Analysis
“[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid” is a carboxylic acid . . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
Synthesis of N-Heterocyclic Carbene-Silver Complexes
A study by Patil et al. (2010) involved the synthesis of p-methoxybenzyl-substituted N-heterocyclic carbene (NHC) precursors, which displayed significant antibacterial activity against Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Patil et al., 2010).
Antimicrobial Activity of Rhodanine-3-Acetic Acid Derivatives
Krátký et al. (2017) synthesized derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, exhibiting high activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. This highlights the compound's potential in treating tuberculosis and other bacterial infections (Krátký et al., 2017).
Synthesis and Evaluation of Thiazolidine-2,4-diones
Alhameed et al. (2019) reported on the synthesis of novel thiazolidine-2,4-dione derivatives that demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as antifungal properties. One specific compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, showed activity against Staphylococcus aureus (Alhameed et al., 2019).
Photo-Degradation and Pharmaceutical Application
- Photo-Degradation in Thiazole-Containing Compounds: Wu et al. (2007) studied the photo-degradation behavior of a pharmaceutical compound containing the thiazole group. This research provides insights into the stability and degradation pathways of thiazole-containing compounds under light exposure, which is crucial for their pharmaceutical applications (Wu et al., 2007).
Liver Injury Protection
- Protection against Liver Injury: Wang et al. (2012) explored the use of (Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid (MDA) in protecting the liver from injury caused by CCl4 in rats. This research indicates potential therapeutic applications for liver diseases (Wang et al., 2012).
Enzyme Inhibition for Diabetic Complications
- Aldose and Aldehyde Reductase Inhibitors: Bacha et al. (2021) synthesized derivatives of rhodanine-3-acetamide, demonstrating inhibitory effects on aldose reductase and aldehyde reductase enzymes. This suggests potential applications in managing diabetic complications (Bacha et al., 2021).
Propiedades
IUPAC Name |
2-[2-[(3-methoxyphenyl)methyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-11-4-2-3-9(5-11)6-12-14-10(8-18-12)7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVJJXWBEWGFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235184 | |
| Record name | 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
1053656-82-8 | |
| Record name | 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















